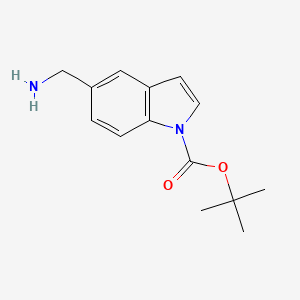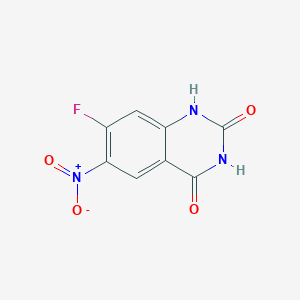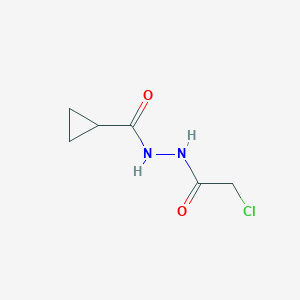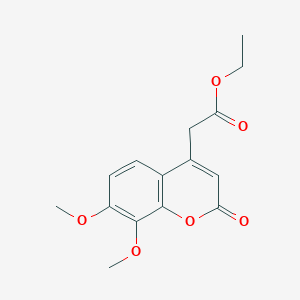![molecular formula C7H4ClN3O2 B1439081 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 938443-19-7](/img/structure/B1439081.png)
7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
説明
“7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . It is particularly interesting due to its similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones can be developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution, and amide formation in one step, and ring closure allowing their synthesis with two identical or two different groups attached to nitrogen .科学的研究の応用
Synthesis and Catalytic Applications
- 7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, as part of the pyranopyrimidine core, is crucial in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. It has been extensively utilized in the synthesis of various derivatives through one-pot multicomponent reactions, employing diverse catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. This demonstrates the compound's importance in advancing synthetic methodologies for developing novel lead molecules in pharmaceutical research (Parmar et al., 2023).
Biological Significance and Sensing Applications
- Pyrimidine derivatives, including this compound, have been recognized for their wide range of pharmacological effects such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. The anti-inflammatory effects, in particular, are attributed to their inhibitory response against the expression and activities of crucial inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. The synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of these derivatives have been extensively studied, highlighting their potential as potent anti-inflammatory agents (Rashid et al., 2021).
- Pyrimidine derivatives also show promise in optical sensing applications. Their ability to form both coordination and hydrogen bonds makes them suitable as exquisite sensing materials. The review covering literature from 2005 to 2020 details various pyrimidine-based optical sensors and underscores their biological and medicinal applications, signifying the compound's versatility in sensor technology and medical research (Jindal & Kaur, 2021).
Anticancer Applications
- The pyrimidine ring, a core structure in this compound, is a fundamental unit of DNA and RNA, making it significant in medicinal chemistry. Pyrimidine-based scaffolds exhibit diverse pharmacological activities, with anticancer activity being the most extensively reported. These scaffolds exert their cell-killing effects through various mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. A substantial number of patents have been published on pyrimidine-based anticancer agents, placing these compounds at the forefront as potential future drug candidates (Kaur et al., 2014).
作用機序
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been studied for their antitubercular properties . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Mode of Action
It is suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .
Biochemical Pathways
The related compound, 4-aminopyrrolo[2,3-d]pyrimidine, has been studied for its antitubercular properties . It is suggested that these compounds may interfere with the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
It is noted that all the potent compounds from the related series have a clogp value less than 4 and molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
It is suggested that similar compounds have shown in vitro activity against the gfp reporter strain of mycobacterium tuberculosis .
生化学分析
Biochemical Properties
7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, this compound can modulate signaling pathways that are critical for cell growth and proliferation . Additionally, it has been observed to bind to nucleic acids, potentially affecting processes such as DNA replication and transcription .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce apoptosis, a programmed cell death mechanism, in certain cancer cell lines . This apoptotic effect is mediated through the activation of caspases, which are proteases that play essential roles in the execution of apoptosis. Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active sites of enzymes, preventing their interaction with natural substrates and thereby inhibiting their catalytic activity . Additionally, it can interact with DNA and RNA, leading to changes in gene expression. For instance, by binding to specific DNA sequences, this compound can block the binding of transcription factors, thereby inhibiting the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell viability and proliferation . These temporal effects are important considerations for its use in biochemical research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes and pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of the compound in these organs, leading to cellular damage and dysfunction. Therefore, careful dosage optimization is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process increases the compound’s solubility, facilitating its excretion from the body. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production.
特性
IUPAC Name |
7-chloro-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5(9-4)10-7(13)11-6(3)12/h1-2H,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHNDPHQSQMESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654004 | |
| Record name | 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938443-19-7 | |
| Record name | 7-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1438998.png)

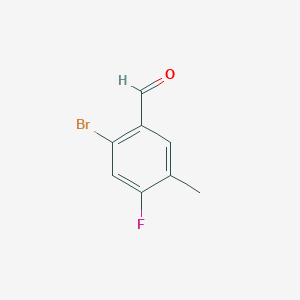
![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)
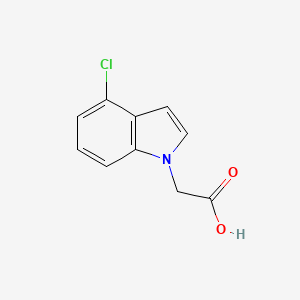
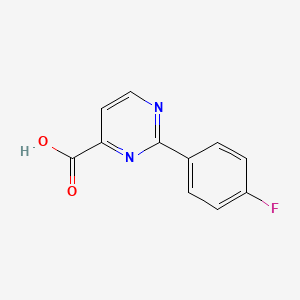
![3-(Trifluoromethyl)imidazo[1,5-A]pyrazine](/img/structure/B1439011.png)
